9-Oxabicyclo[3.3.1]nonan-1-ol
Description
Context and Significance in Organic Chemistry
9-Oxabicyclo[3.3.1]nonan-1-ol, a bicyclic ether-alcohol, and its parent scaffold, 9-oxabicyclo[3.3.1]nonane, are significant frameworks in organic chemistry. evitachem.com These structures are integral to the synthesis of more complex molecules and serve as building blocks for various chemical transformations. The bicyclo[3.3.1]nonane core, in particular, is a structural motif found in a number of biologically active natural products, making its derivatives, including the oxa-analogs, attractive targets for synthetic chemists. rsc.org
The presence of the oxygen bridge and the hydroxyl group in this compound introduces specific stereochemical constraints and reactivity patterns. This particular substitution pattern, with a hydroxyl group at a bridgehead carbon, is of interest for studying intramolecular interactions and their influence on the molecule's conformation and chemical behavior. Research into related 9-oxabicyclo[3.3.1]nonane derivatives has shown their utility in the construction of novel cage-like frameworks and as precursors to other functionalized bicyclic systems. researchgate.net The study of such compounds contributes to a deeper understanding of reaction mechanisms, conformational analysis, and the development of new synthetic methodologies. rsc.orgnih.gov
Structural Characteristics of the 9-Oxabicyclo[3.3.1]nonane Scaffold
The 9-oxabicyclo[3.3.1]nonane scaffold consists of two fused six-membered rings, sharing two bridgehead carbons and an oxygen atom as the bridge. This arrangement results in a rigid, three-dimensional structure. The conformation of the bicyclo[3.3.1]nonane system and its heteroanalogs has been a subject of considerable interest. While the parent hydrocarbon, bicyclo[3.3.1]nonane, predominantly adopts a dual chair conformation, the introduction of heteroatoms can significantly influence the conformational preference. rsc.org
In the case of the 9-oxabicyclo[3.3.1]nonane scaffold, the two six-membered rings can exist in chair-chair, boat-chair, or boat-boat conformations. The preferred conformation is often a result of minimizing steric strain and other non-bonded interactions. For instance, in some substituted derivatives, a boat-chair conformation is favored to alleviate steric repulsions. rsc.org The presence of the oxygen bridge also influences the bond angles and bond lengths within the bicyclic system compared to its carbocyclic analog. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and X-ray crystallography are crucial tools for elucidating the precise three-dimensional structure and conformational details of these molecules. cdnsciencepub.com
The structural rigidity and defined stereochemistry of the 9-oxabicyclo[3.3.1]nonane scaffold make it a valuable template in asymmetric synthesis and in the design of molecules with specific spatial orientations for applications in medicinal chemistry and materials science. smolecule.comnih.gov
Chemical Data of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 37996-41-1 | C₈H₁₄O₂ | 142.19 |
| 9-Oxabicyclo[3.3.1]nonane | 281-14-1 | C₈H₁₄O | 126.20 |
| 3-Oxabicyclo[3.3.1]nonan-9-ol | 5456-60-0 | C₈H₁₄O₂ | 142.19 |
Research Findings on 9-Oxabicyclo[3.3.1]nonane Derivatives
| Research Area | Key Findings |
| Synthesis | Derivatives of 9-oxabicyclo[3.3.1]nonane can be synthesized from cycloocta-1,5-diene (B8815838) through O-heterocyclization reactions. researchgate.net |
| Conformation | The 9-oxabicyclo[3.3.1]nonane system has been studied for its conformational properties, with analyses often indicating a preference for a chair-chair conformation, though other conformations can be adopted depending on substitution. cdnsciencepub.com |
| Reactivity | The scaffold can be functionalized to create various derivatives, including diols and dienes, which serve as precursors for more complex cage-like structures. researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
37996-41-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
9-oxabicyclo[3.3.1]nonan-1-ol |
InChI |
InChI=1S/C8H14O2/c9-8-5-1-3-7(10-8)4-2-6-8/h7,9H,1-6H2 |
InChI Key |
XDDNOHRKYPLTNW-UHFFFAOYSA-N |
SMILES |
C1CC2CCCC(C1)(O2)O |
Canonical SMILES |
C1CC2CCCC(C1)(O2)O |
Origin of Product |
United States |
Synthetic Methodologies for 9 Oxabicyclo 3.3.1 Nonan 1 Ol and Its Core Structure
Cyclization Reactions
Cyclization reactions are paramount in assembling the unique three-dimensional architecture of the 9-oxabicyclo[3.3.1]nonane system. These reactions form the core bicyclic ether structure through the strategic formation of a new carbon-oxygen bond.
(3,5)-Oxonium-Ene Reaction
The (3,5)-oxonium-ene reaction is an effective method for constructing the oxabicyclic framework. This intramolecular process involves the cyclization of an oxonium ion onto a suitably positioned alkene. The reaction is typically promoted by a Lewis or Brønsted acid, which facilitates the formation of the key oxonium intermediate.
The choice of catalyst is critical for the success of the (3,5)-oxonium-ene cyclization, influencing reaction rates and product yields. Several catalyst systems have been successfully employed.
Boron Trifluoride Etherate (BF₃·OEt₂) : This Lewis acid is a common and effective promoter for the synthesis of oxabicyclo[3.3.1]nonane derivatives. rsc.orgresearchgate.net It activates aldehydes or epoxides, facilitating their reaction with a homoallylic alcohol to generate an intermediate oxonium ion, which then undergoes the ene-type cyclization. researchgate.net This catalyst is used under mild conditions and has been shown to mediate the reaction of precursors like trans-p-menth-6-ene-2,8-diol with aldehydes or epoxides in good yields. researchgate.net
Indium(III) Chloride (InCl₃) : InCl₃ has been developed as a practical catalyst for synthesizing oxabicyclo[3.3.1]nonenes from aldehydes and R-(+)-limonene. researchgate.net This method operates under mild conditions, offers high yields, tolerates a wide range of functional groups, and benefits from a shorter reaction time and convenient workup. researchgate.net
Acidic Cesium Salt of Tungstophosphoric Acid (Cs₂.₅H₀.₅PW₁₂O₄₀) : Known as CsPW, this heteropoly acid is an excellent solid acid catalyst for the oxonium-ene reaction between phenylacetaldehyde (B1677652) and biorenewable monoterpenic alkenes like limonene. researchgate.net It effectively promotes the cyclization to yield oxabicyclo[3.3.1]nonene structures. researchgate.net
Table 1: Catalyst Systems for (3,5)-Oxonium-Ene Reaction
| Catalyst | Type | Key Features |
|---|---|---|
| Boron Trifluoride Etherate | Lewis Acid | Widely used, promotes reaction at mild conditions, good yields. researchgate.net |
| Indium(III) Chloride | Lewis Acid | Practical, mild conditions, high yields, short reaction times. researchgate.net |
| Cs₂.₅H₀.₅PW₁₂O₄₀ (CsPW) | Solid Heteropoly Acid | Excellent for reactions with monoterpenes, reusable potential. researchgate.net |
The design of the acyclic precursor is fundamental to the (3,5)-oxonium-ene strategy, as it must contain both the nucleophilic alkene (the "ene") and the functional groups that will form the electrophilic oxonium ion.
trans-p-menth-6-ene-2,8-diol : This diol is a key precursor that can react with various aldehydes or epoxides in the presence of a Lewis acid like BF₃·OEt₂ to furnish the 9-oxabicyclo[3.3.1]nonanone skeleton. researchgate.net
Aldehydes and Epoxides : These compounds serve as the electrophilic partners in the reaction. When activated by a Lewis acid, they react with a hydroxyl group in the precursor to form the crucial oxonium ion that initiates the cyclization. researchgate.net
Geraniol : This acyclic monoterpene alcohol has been used to synthesize oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans through a BF₃·OEt₂-promoted reaction with aldehydes and epoxides.
(−)-terpinen-4-ol : In reactions with aldehydes or epoxides, this terpene alcohol can undergo an oxonium-ene reaction to produce oxabicyclo[3.2.1]octene derivatives, demonstrating the versatility of the general synthetic strategy. researchgate.net
Catalyst Systems (e.g., Boron Trifluoride Etherate, InCl3, CsPW)
Transannular Heterocyclization
Transannular heterocyclization provides a distinct and powerful pathway to the 9-oxabicyclo[3.3.1]nonane core, starting from a medium-sized ring, typically an eight-membered carbocycle. This approach involves the formation of a bridging ether linkage across the ring.
The treatment of cycloocta-1,5-diene (B8815838) with peracids is a classic method to induce a transannular O-heterocyclization. The reaction proceeds through the epoxidation of one of the double bonds, followed by an intramolecular nucleophilic attack from the other double bond, leading to the formation of the bicyclic system. This process can yield mixtures of products, including endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol, after subsequent saponification of intermediate monoesters. researchgate.net
A greener and more economical approach involves the oxidation of cycloocta-1,5-diene (COD) using aqueous hydrogen peroxide (H₂O₂) as the oxidant, catalyzed by tungstic acid (H₂WO₄). rsc.orgresearchgate.net This method efficiently produces hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane. researchgate.netresearchgate.net The reaction is advantageous from a green chemistry perspective as the only byproduct is water, and the tungstic acid catalyst can be recovered. researchgate.netresearchgate.net The process yields products such as 2,6-dihydroxy-9-oxabicyclo[3.3.1]nonane and 2-hydroxy-9-oxabicyclo[3.3.1]nonane-6-one with excellent yields under mild conditions. researchgate.net
Table 2: Transannular Heterocyclization of Cycloocta-1,5-diene
| Method | Reagents | Products | Key Features |
|---|---|---|---|
| Peracid-Mediated Cyclization | 1. Peracid2. Saponification | endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol and other isomers. researchgate.net | Classic method, proceeds via epoxidation and intramolecular attack. researchgate.net |
| Tungstic Acid Catalysis | Tungstic Acid, aqueous H₂O₂ | 2,6-dihydroxy-9-oxabicyclo[3.3.1]nonane, 2-hydroxy-9-oxabicyclo[3.3.1]nonane-6-one. researchgate.netresearchgate.net | Green methodology, high yields, recoverable catalyst, water as the only byproduct. rsc.orgresearchgate.netresearchgate.net |
Peracid-Mediated Cyclization of Cycloocta-1,5-diene
Mercury(II)-Salt-Mediated Cyclization
The cyclization of unsaturated alcohols using mercury(II) salts, known as oxymercuration, is a pivotal method for synthesizing cyclic ethers. The regioselectivity of this reaction can be influenced by the reaction conditions, leading to different bicyclic products.
Regioselective Product Formation (e.g., from 4-cycloocten-1-ol)
The treatment of 4-cycloocten-1-ol with mercury(II) acetate (B1210297) (Hg(OAc)₂) can lead to the formation of two isomeric fused bicyclic ethers: 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane. beilstein-journals.orgnih.gov The distribution of these products is highly dependent on the reaction conditions.
Specifically, the synthesis of the 9-oxabicyclo[3.3.1]nonane skeleton is favored in the absence of sodium acetate (NaOAc). beilstein-journals.orgnih.gov In this scenario, the intramolecular oxymercuration-demercuration of 4-cycloocten-1-ol proceeds to yield 9-oxabicyclo[3.3.1]nonane as the exclusive product. beilstein-journals.orgnih.gov Conversely, when the reaction is conducted in the presence of sodium borohydride (B1222165) (NaBH₄) and NaOAc, the formation of 9-oxabicyclo[4.2.1]nonane is regioselectively favored. beilstein-journals.orgnih.gov
The oxymercuration reaction is an electrophilic addition where the mercury(II) salt acts as an electrophile, activating the double bond to attack by the internal hydroxyl group. masterorganicchemistry.comvedantu.com The subsequent demercuration step, typically achieved with NaBH₄, replaces the mercury-containing group with a hydrogen atom. masterorganicchemistry.com
Electrophilic Ring Closure Reactions (e.g., N-bromosuccinimide, bromine)
Electrophilic reagents like N-bromosuccinimide (NBS) and bromine can initiate the cyclization of unsaturated precursors to form bicyclic ethers. wikipedia.orgmasterorganicchemistry.com NBS is a convenient source of electrophilic bromine and is often used in reactions where a low concentration of Br₂ is desired to avoid competing reactions. masterorganicchemistry.com
When NBS reacts with alkenes in aqueous solvents, it can lead to the formation of bromohydrins through a process that involves the formation of a bromonium ion, which is then attacked by water. wikipedia.org In the context of forming bicyclic ethers, an intramolecular attack by a hydroxyl group on the intermediate bromonium ion would lead to the cyclized product. For instance, the reaction of 9-oxabicyclo[3.3.1]nona-2,6-diene with NBS in the presence of a radical initiator can lead to brominated derivatives. researchgate.net
Intramolecular Michael Addition (e.g., from 7-oxabicyclic sulfones leading to 2-oxabicyclo[3.3.1]nonan-9-ol skeletons)
The intramolecular Michael addition is a powerful tool for the construction of cyclic systems. A notable application leads to the formation of the 2-oxabicyclo[3.3.1]nonan-9-ol skeleton. acs.org This can be achieved from 7-oxabicyclic sulfones through a sequence involving an intramolecular Michael addition followed by an Sₙ2' ring opening. acs.org This synthetic strategy provides an expeditious route to this particular bicyclic framework. acs.org
Tandem and Cascade Reactions
Lewis Acid Promoted Tandem [4+2] Cycloaddition-Rearrangement
Lewis acids can promote tandem reactions, including [4+2] cycloadditions, to construct bicyclic systems. rsc.org For example, a highly stereoselective gold-catalyzed synthesis of 9-oxabicyclo[3.3.1]nona-4,7-dienes has been reported from 1-oxo-4-oxy-5-ynes, which is considered a formal [4+2] cycloaddition. acs.org While this specific example uses a transition metal catalyst that can act as a Lewis acid, other Lewis acids like ytterbium(III) triflate [Yb(OTf)₃] are also known to facilitate [2+3]-cycloaddition reactions that can be part of a tandem sequence. nih.gov
Organocatalyzed Domino Reactions (e.g., Michael-hemiacetalization-Michael sequence for 3-oxabicyclo[3.3.1]nonan-2-ones)
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. A highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been developed using an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov This sequence involves the reaction of (E)-3-aryl-2-nitroprop-2-enols with (E)-7-aryl-7-oxohept-5-enals. nih.govresearchgate.net
The reaction is catalyzed by modularly designed organocatalysts (MDOs) that are self-assembled from cinchona alkaloid derivatives and amino acids. nih.govresearchgate.net The process yields bicyclic hemiacetal intermediates which, upon oxidation with pyridinium (B92312) chlorochromate (PCC), afford the desired 3-oxabicyclo[3.3.1]nonan-2-ones in good yields, with excellent diastereoselectivities (>99:1 dr) and high enantioselectivities (up to 96% ee). nih.govnih.gov This method allows for the creation of four contiguous stereogenic centers, including one tetrasubstituted center. nih.govnih.gov
Compound Information Table
| Compound Name | Core Structure |
| 9-Oxabicyclo[3.3.1]nonan-1-ol | 9-Oxabicyclo[3.3.1]nonane |
| 4-cycloocten-1-ol | Cyclooctene (B146475) |
| 9-Oxabicyclo[4.2.1]nonane | 9-Oxabicyclo[4.2.1]nonane |
| 9-Oxabicyclo[3.3.1]nona-2,6-diene | 9-Oxabicyclo[3.3.1]nonane |
| 2-Oxabicyclo[3.3.1]nonan-9-ol | 2-Oxabicyclo[3.3.1]nonane |
| 9-Oxabicyclo[3.3.1]nona-4,7-diene | 9-Oxabicyclo[3.3.1]nonane |
| 3-Oxabicyclo[3.3.1]nonan-2-one | 3-Oxabicyclo[3.3.1]nonane |
| (E)-3-aryl-2-nitroprop-2-enol | Propenol |
| (E)-7-aryl-7-oxohept-5-enal | Heptenal |
Synthetic Reaction Data Table
| Reaction Type | Starting Material(s) | Reagent(s)/Catalyst(s) | Product(s) | Key Features |
| Mercury(II)-Salt-Mediated Cyclization | 4-cycloocten-1-ol | Hg(OAc)₂, NaBH₄ | 9-Oxabicyclo[3.3.1]nonane | Regioselective formation; exclusive product in the absence of NaOAc. beilstein-journals.orgnih.gov |
| Electrophilic Ring Closure | 9-Oxabicyclo[3.3.1]nona-2,6-diene | N-Bromosuccinimide (NBS) | Brominated derivatives | Utilizes electrophilic bromine for cyclization/functionalization. researchgate.net |
| Intramolecular Michael Addition | 7-oxabicyclic sulfones | - | 2-Oxabicyclo[3.3.1]nonan-9-ol | Expeditious route to the bicyclic skeleton. acs.org |
| Organocatalyzed Domino Reaction | (E)-3-aryl-2-nitroprop-2-enols, (E)-7-aryl-7-oxohept-5-enals | Modularly Designed Organocatalysts (MDOs), PCC | 3-Oxabicyclo[3.3.1]nonan-2-ones | High stereoselectivity; forms four contiguous stereocenters. nih.govnih.govresearchgate.net |
Specific Conversion Routes
The construction of the 9-oxabicyclo[3.3.1]nonane skeleton is often achieved through intramolecular cyclization reactions of functionalized eight-membered rings. These specific conversion routes provide reliable access to the target compound and its derivatives.
Acid-Catalyzed Rearrangements (e.g., from epoxides)
A primary route to this compound involves the acid-catalyzed rearrangement of cis-cyclooctene oxide. This reaction proceeds through a transannular reaction, where the epoxide ring is opened to form an intermediate that cyclizes to a more stable bicyclic structure. Specifically, the acid-catalyzed hydration of cyclooctene oxide can yield 5-hydroxycyclooctanone. This hydroxyketone exists in equilibrium with its more thermodynamically stable internal hemiacetal form, this compound. The driving force for this equilibrium is the reduction of ring strain and the formation of favorable intramolecular hydrogen bonds in the bicyclic structure.
Studies on the solvolysis of cis-cyclooctene oxide in the presence of various acids have shown that transannular hydride migrations are significant processes. acs.orgcdnsciencepub.com For example, the formolysis of cyclooctene oxide results in products arising from both 1,3- and 1,5-hydride shifts. cdnsciencepub.com While these rearrangements can lead to a mixture of products, the formation of the 9-oxabicyclo[3.3.1]nonane system is a key pathway, particularly under conditions that favor thermodynamic control. Lewis acids are also known to catalyze the rearrangement of epoxides like cyclooctene oxide into their corresponding ketones. rsc.org
| Starting Material | Catalyst/Reagent | Key Product | Reference |
| cis-Cyclooctene oxide | Dilute H₂SO₄ | 5-Hydroxycyclooctanone (in equilibrium with this compound) | |
| cis-Cyclooctene oxide | Formic Acid | Rearranged hydroxyformates | cdnsciencepub.com |
| 1,5-Cyclooctadiene monoepoxide | Formic Acid | Mixture of bicyclic and monocyclic alcohols/diols | cdnsciencepub.com |
Reduction of Ketone Analogues (e.g., 9-oxabicyclo[3.3.1]nonan-3-one to 9-oxabicyclo[3.3.1]nonan-3-ol)
The reduction of ketone functionalities within the 9-oxabicyclo[3.3.1]nonane framework is a critical step for accessing the corresponding alcohols. While direct literature on the reduction of 9-oxabicyclo[3.3.1]nonan-3-one is sparse, the methodology is well-established for analogous heterocyclic systems, such as 9-azabicyclo[3.3.1]nonan-3-one. In these cases, the ketone is stereoselectively reduced to the endo-alcohol using reducing agents like sodium borohydride or through catalytic hydrogenation. orgsyn.orggoogle.com
For the oxa-analogues, synthetic routes often produce ketone-containing intermediates like 2-hydroxy-9-oxabicyclo[3.3.1]nonane-6-one. researchgate.net The reduction of such ketones provides access to the corresponding diols. The choice of reducing agent and reaction conditions is crucial for controlling the stereoselectivity of the resulting hydroxyl group. Catalytic hydrogenation, often employing ruthenium or palladium catalysts, is a common industrial method for such transformations, offering high selectivity and cleaner reaction profiles compared to stoichiometric metal hydride reagents. google.com
| Ketone Precursor (Analogue) | Reducing Agent/Catalyst | Product (Analogue) | Key Feature | Reference |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium Borohydride (NaBH₄) | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | Stereoselective reduction | orgsyn.orggoogle.com |
| 9-Azabicyclo[3.3.1]nonan-3-one derivatives | Ruthenium complex catalyst, H₂ | endo-9-Azabicyclo[3.3.1]nonan-3-ol derivative | Cost-effective, high selectivity for endo isomer | google.com |
Enantioselective Synthetic Approaches
The development of enantioselective methods is crucial for producing optically active 9-oxabicyclo[3.3.1]nonane derivatives, which are valuable chiral building blocks in synthesis.
Lipase-Catalyzed Transformations (e.g., kinetic resolution)
Biocatalysis, particularly using lipases, offers a powerful and environmentally benign method for the kinetic resolution of racemic mixtures of 9-oxabicyclo[3.3.1]nonane derivatives. researchgate.net Lipases can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer untouched.
For example, racemic endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol can be resolved through enantioselective acylation using vinyl acetate as the acyl donor and a lipase (B570770) catalyst. researchgate.net Similarly, the corresponding racemic diacetate can be resolved via enantioselective hydrolysis. Lipases from Candida antarctica (CAL) and Candida rugosa (CRL) have proven effective in these transformations, typically favoring the formation of the (R)-configured isomer. researchgate.net This strategy has also been successfully applied to the resolution of related 9-azabicyclo[3.3.1]nonane-2,6-diols. researchgate.net
| Substrate | Enzyme | Reaction Type | Products | Reference |
| (±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diol | Candida antarctica lipase (CAL) / Candida rugosa lipase (CRL) | Acetylation with vinyl acetate | Enantiopure monoacetate and unreacted enantiopure diol | researchgate.net |
| (±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diacetate | Candida antarctica lipase (CAL) / Candida rugosa lipase (CRL) | Hydrolysis | Enantiopure diol and unreacted enantiopure diacetate | researchgate.net |
| (±)-N-Bn-9-azabicyclo[3.3.1]nonane-2,6-diol | Candida rugosa lipase (CRL) | Kinetic Resolution | Enantiomerically resolved diols | researchgate.net |
Chiral Catalyst Design
The design of small-molecule chiral catalysts for the asymmetric synthesis of the bicyclo[3.3.1]nonane core represents a cutting edge of organic synthesis. Organocatalysis has emerged as a particularly fruitful area.
One notable example is the enantioselective formal [3+3] annulation reaction between cyclic ketones and enones, catalyzed by a chiral pyrrolidine-thiourea catalyst. acs.org This reaction constructs the bicyclic skeleton and creates four stereogenic centers with high enantioselectivity (up to 88% ee). acs.org
Another powerful strategy involves the use of modularly designed organocatalysts (MDOs) assembled from cinchona alkaloid derivatives and amino acids. These catalysts have been used in a domino Michael-hemiacetalization-Michael reaction sequence to produce highly functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with excellent diastereoselectivity (>99:1 dr) and high enantioselectivity (up to 96% ee). nih.gov The modular nature of these catalysts allows for fine-tuning of the structure to optimize stereochemical outcomes. nih.gov
| Catalyst Type | Reaction | Substrates | Product Type | Stereoselectivity | Reference |
| Pyrrolidine-thiourea | Formal [3+3] Annulation | Cyclohexanone and enones | 2-Hydroxy-9-oxo-bicyclo[3.3.1]nonane derivative | Good to high enantioselectivity (up to 88% ee) | acs.org |
| Modularly Designed Organocatalysts (MDOs) from Cinchona Alkaloids | Domino Michael-Hemiacetalization-Michael Reaction | (E)-3-Aryl-2-nitroprop-2-enols and (E)-7-Aryl-7-oxohept-5-enals | 3-Oxabicyclo[3.3.1]nonan-2-one derivative | Up to 84% yield, >99:1 dr, up to 96% ee | nih.gov |
| Gold(I) Complexes | Tandem Hydroalkoxylation/Prins-type Cyclization | 1-Oxo-4-oxy-5-ynes and alkenes | 9-Oxabicyclo[3.3.1]nona-4,7-diene | N/A (focus on framework construction) | nih.gov |
Chemical Reactivity and Transformation of 9 Oxabicyclo 3.3.1 Nonan 1 Ol and Its Functionalized Analogues
Reactions of the Hydroxyl Group
The hydroxyl group at the C-1 position of 9-oxabicyclo[3.3.1]nonan-1-ol is a key site for chemical modification.
The hydroxyl group of this compound and its derivatives can be converted into sulfonate esters, such as methanesulfonates (mesylates) and arenesulfonates (e.g., tosylates). epo.orgdss.go.th This transformation is significant as it converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. The formation of these sulfonates typically involves the reaction of the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine.
For instance, the acetolysis of arenesulfonates of anti-3-oxabicyclo[3.3.1]nonan-9-ol has been a subject of detailed mechanistic studies. dss.go.th
Table 1: Sulfonate Ester Formation
| Reactant | Reagent | Product | Significance |
|---|
While specific research on the direct reaction of this compound with hydrogen sulfide (B99878) is not extensively detailed in the provided results, related transformations in similar bicyclic systems suggest the possibility of replacing the hydroxyl group or the bridgehead oxygen with sulfur-containing functionalities under specific conditions. Such reactions would likely require activation of the hydroxyl group, for example, through conversion to a sulfonate ester, followed by nucleophilic attack by a sulfur nucleophile.
Formation of Sulfonates (e.g., methanesulfonate)
Reactions Involving the Bicyclic System
The rigid and strained bicyclo[3.3.1]nonane framework is susceptible to various rearrangements and cleavage reactions, particularly when functionalized with reactive groups.
Photochemical reactions can induce significant transformations in the bicyclic system. A notable example is the Norrish Type I cleavage of 9-oxabicyclo[3.3.1]nonan-3-one upon irradiation. jst.go.jpevitachem.comkindai.ac.jpresearchmap.jpnii.ac.jp This reaction involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom, leading to the formation of a diradical intermediate. This intermediate can then undergo further reactions, such as intramolecular hydrogen abstraction or fragmentation, to yield various products. This photochemical approach has been utilized in the synthesis of complex molecules. evitachem.comkindai.ac.jp For example, the Norrish Type I cleavage of 9-oxabicyclo[3.3.1]nonan-3-one has been employed as a key step in the synthesis of (±)-(cis-6-methyltetrahydropyran-2-yl)acetic acid, a constituent of civet. kindai.ac.jp
Table 2: Products of Norrish Type I Cleavage
| Starting Material | Reaction Type | Key Intermediate | Major Product(s) | Reference |
|---|
The solvolysis of sulfonate esters of bicyclic alcohols, such as the acetolysis of arenesulfonates of anti-3-oxabicyclo[3.3.1]nonan-9-ol, provides valuable insights into the reactivity of these systems and the nature of the carbocation intermediates formed. dss.go.th The rate and products of these reactions are highly dependent on the stereochemistry of the leaving group and the structure of the bicyclic framework.
A study on the acetolysis of arenesulfonates of both anti-3-oxabicyclo[3.3.1]nonan-9-ol and trans-6-hydroxy-cis-3-oxabicyclo[4.3.0]nonane revealed that both compounds yield the same products, although in different proportions. dss.go.thresearchgate.net The acetates of the parent alcohols were formed in the same ratio in both reactions, suggesting a common intermediate. dss.go.th
Table 3: Acetolysis Products of Arenesulfonates
| Substrate | Reaction | Key Observation | Reference |
|---|---|---|---|
| anti-3-Oxabicyclo[3.3.1]nonan-9-yl arenesulfonate | Acetolysis | Formation of a common product mixture with the arenesulfonate of trans-6-hydroxy-cis-3-oxabicyclo[4.3.0]nonane. | dss.go.thresearchgate.net |
The mechanisms of solvolysis reactions in bicyclic systems often involve the formation of carbocation intermediates. In many cases, these are not classical, localized carbocations but rather nonclassical, bridged ions where the positive charge is delocalized over multiple atoms. acs.orgunacademy.com This delocalization provides additional stability to the intermediate. unacademy.com
The solvolysis of arenesulfonates of anti-3-oxabicyclo[3.3.1]nonan-9-ol is proposed to proceed through a nonclassical bridged ion. dss.go.th This bridged intermediate can then be attacked by the solvent from different positions, leading to the formation of a mixture of products. The concept of nonclassical ions has been a cornerstone in understanding the reactivity of many bicyclic systems, with the 2-norbornyl cation being a well-studied example. unacademy.commpg.de Computational studies have often been employed to support the existence and stability of these nonclassical intermediates over their classical counterparts. acs.org
Electrophilic Additions and Bredt's Rule Considerations (e.g., 9-oxabicyclo[3.3.1]non-1-ene)
Bredt's rule, a cornerstone of organic chemistry, posits that a double bond cannot be located at the bridgehead of a bicyclic system to avoid the excessive strain of a twisted, non-planar alkene. masterorganicchemistry.comcore.ac.uk However, this rule is not absolute and can be violated in larger ring systems where the strain can be accommodated. masterorganicchemistry.comnih.gov The compound 9-oxabicyclo[3.3.1]non-1-ene is a notable example of a stable, isolable bridgehead olefin that seemingly contravenes Bredt's rule. masterorganicchemistry.comacs.org
The synthesis of 9-oxabicyclo[3.3.1]non-1-ene was achieved through the treatment of its mesylate precursor, 1-mesyloxy-9-oxabicyclo[3.3.1]nonane , with potassium tert-butoxide, resulting in the elimination of methanesulfonic acid. acs.org Spectroscopic analysis of the resulting bridgehead olefin reveals key structural features. The infrared spectrum shows a weak band at 1640 cm⁻¹, which is uncharacteristic of typical vinyl ethers that display very intense bands. acs.org This, along with the vinyl proton's chemical shift in the NMR spectrum, suggests a lack of significant conjugation between the bridging oxygen atom's lone pairs and the π-system of the double bond. acs.org This poor orbital overlap is a direct consequence of the molecule's rigid geometry. masterorganicchemistry.com
Despite its stability, the inherent strain in the bridgehead double bond of 9-oxabicyclo[3.3.1]non-1-ene does influence its reactivity towards electrophiles. While detailed studies on a wide range of electrophilic additions to this specific olefin are limited, related transformations highlight the formation of the saturated 9-oxabicyclo[3.3.1]nonane skeleton. For instance, the transannular O-heterocyclization of 9-oxabicyclo[6.1.0]non-4-ene via halofluorination reactions, using reagents like N-halosuccinimides and triethylamine (B128534) tris-hydrofluoride, yields endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane as the major product. thieme-connect.dethieme-connect.deresearchgate.net This reaction proceeds through the electrophilic attack of a halonium ion on a double bond, followed by the intramolecular participation of the epoxide oxygen, ultimately forming the stable bicyclic ether framework.
| Precursor | Reagent | Product | Yield (%) | Key Spectroscopic Data (IR, cm⁻¹) |
|---|---|---|---|---|
| 1-Mesyloxy-9-oxabicyclo[3.3.1]nonane | Potassium tert-butoxide | 9-Oxabicyclo[3.3.1]non-1-ene | 32 | 1640 (weak) |
| Starting Material | Reagents | Major Product | Reaction Type |
|---|---|---|---|
| 9-Oxabicyclo[6.1.0]non-4-ene | N-Bromosuccinimide, Et₃N·3HF | endo,endo-2-Bromo-6-fluoro-9-oxabicyclo[3.3.1]nonane | Halofluorination |
| 9-Oxabicyclo[6.1.0]non-4-ene | N-Chlorosuccinimide, Et₃N·3HF | endo,endo-2-Chloro-6-fluoro-9-oxabicyclo[3.3.1]nonane | Halofluorination |
| 9-Oxabicyclo[6.1.0]non-4-ene | N-Iodosuccinimide, Et₃N·3HF | endo,endo-2-Iodo-6-fluoro-9-oxabicyclo[3.3.1]nonane | Halofluorination |
Catalyst-Mediated Transformations
Catalysis offers powerful methods for constructing complex molecular architectures from simpler precursors. Gold catalysts, in particular, have emerged as highly effective for activating alkynes toward nucleophilic attack and subsequent cyclization cascades.
Gold(I) complexes are potent π-acids that selectively activate carbon-carbon triple bonds, facilitating a range of transformations, including cycloadditions to form bicyclic systems. nih.govacs.org A highly stereoselective synthesis of 9-oxabicyclo[3.3.1]nona-4,7-dienes has been developed utilizing a gold(I)-catalyzed reaction of diverse 1-oxo-4-oxy-5-ynes . nih.govnih.gov This transformation represents a formal [4+2] cycloaddition. nih.gov
The proposed mechanism involves the initial activation of the alkyne by the gold(I) catalyst. This is followed by an exo-dig cyclization, where the carbonyl oxygen attacks the activated alkyne, leading to the formation of a zwitterionic intermediate. beilstein-journals.org This dipolar species, described as an s-trans-methylene(vinyl)oxonium intermediate, then undergoes a cycloaddition with an external alkene, such as a vinyl ether, to construct the 9-oxabicyclo[3.3.1]nona-4,7-diene framework with high stereoselectivity. nih.govnih.govbeilstein-journals.org The formation of these highly strained, anti-Bredt oxacycles highlights the unique reactivity achievable with gold catalysis. nih.gov
The reaction tolerates a variety of substituents on the starting materials, providing access to a range of functionalized 9-oxabicyclo[3.3.1]nona-4,7-dienes . This method showcases the power of gold(I) catalysis to orchestrate complex bond formations in a single, efficient step. nih.govbeilstein-journals.org
| Substrate | Alkene Partner | Catalyst System | Product | Reaction Type |
|---|---|---|---|---|
| 1-Oxo-4-oxy-5-yne | Vinyl ether | P(t-Bu)₂(o-biphenyl)AuCl / AgNTf₂ | 9-Oxabicyclo[3.3.1]nona-4,7-diene | Formal [4+2] Cycloaddition |
Theoretical and Computational Studies
Quantum Mechanical Calculations (e.g., DFT, B3LYP level of theory)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of 9-oxabicyclo[3.3.1]nonan-1-ol and related systems. The B3LYP hybrid functional, often paired with basis sets like 6-31G**, is a common choice for these calculations. ucl.ac.uk
These computational methods are used to:
Confirm Conformations: Calculations have been used to confirm the lowest energy conformers of related bicyclo[3.3.1]nonane derivatives, showing agreement with other computational methods like OPLS3-GB/SA. ucl.ac.uk
Simulate Spectra: Time-dependent DFT (TDDFT) is employed to simulate circular dichroism (CD) spectra, which is crucial for determining the absolute configuration of chiral derivatives. researchgate.net
Investigate Reaction Mechanisms: DFT calculations provide insights into the mechanistic pathways of reactions involving the bicyclic scaffold, such as rearrangements and cycloadditions. thieme-connect.com
For instance, in the study of N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, TDDFT calculations were essential in assigning the absolute configuration by comparing the simulated CD spectrum with the experimental one. researchgate.net
Empirical Force Field Calculations
Empirical force field calculations offer a computationally less intensive alternative to quantum mechanics for studying large molecular systems. uni-due.de These methods have been applied to bicyclo[3.3.1]nonane and its heteroanalogs to predict their conformational preferences. researchgate.netresearchgate.net
Key findings from force field calculations on related systems include:
Conformational Strain: In 2-oxabicyclo[3.3.1]nonane, the chair-chair (cc) and boat-chair (bc) conformers are predicted to have nearly equal strain. researchgate.netresearchgate.net
Influence of Heteroatoms: The replacement of methylene (B1212753) groups with oxygen atoms significantly affects the flattening of the bicyclic rings. researchgate.netresearchgate.net For example, in 2,4-dioxabicyclo[3.3.1]nonane, the boat-chair conformation is favored, with the chair-chair form being 8.3 kJ/mol higher in steric strain. researchgate.netresearchgate.net
A comparison of different molecular mechanics methods for calculating conformational energies has also been a subject of research in the context of bicyclo[3.3.1]nonane derivatives. nih.govrsc.org
Analysis of Transannular Strain
The close proximity of atoms across the rings in bicyclo[3.3.1]nonane systems can lead to significant transannular strain. This strain plays a crucial role in the molecule's conformation and reactivity. This compound is formed through a transannular reaction of its precursor, 5-hydroxycyclooctanone, to alleviate ring strain. uni-due.de
Studies on hetero-analogs have shown that the nature and position of heteroatoms can influence this strain. For example, in 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, lone pair-lone pair repulsion between the sulfur atoms at the 3 and 7 positions favors the boat-chair conformer. nih.govrsc.org
Prediction of Conformational Energetics
Computational methods are vital for predicting the relative energies of different conformations of this compound and its derivatives. Both quantum mechanical and empirical force field methods are employed for this purpose.
| Computational Method | Application in Conformational Energetics | Reference |
| Quantum Mechanics (DFT) | Calculation of the relative energies of different conformers to identify the most stable structures. | ucl.ac.uk |
| Empirical Force Field | Prediction of steric strain and conformational energies in bicyclo[3.3.1]nonane and its heteroanalogs. | researchgate.netresearchgate.net |
These predictions are often validated by experimental data from X-ray crystallography and NMR spectroscopy. For example, X-ray analysis has confirmed that this compound exists in a twin-chair conformation in the solid state. uni-due.de
Simulation of Spectroscopic Properties (e.g., TDDFT for CD spectra)
Time-dependent Density Functional Theory (TDDFT) is a powerful tool for simulating spectroscopic properties, particularly circular dichroism (CD) spectra. This has been demonstrated in the determination of the absolute configuration of enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diones. researchgate.net The comparison between the experimentally measured CD spectrum and the TDDFT-simulated spectrum allowed for the unambiguous assignment of the absolute configuration of the enantiomers. researchgate.net
Mechanistic Insights from Computational Models
Computational models have provided significant insights into the reaction mechanisms involving the 9-oxabicyclo[3.3.1]nonane framework. For instance, in a study on the [5+3] cycloaddition of 3-oxidopyrylium, computational analysis helped to elucidate the mechanistic pathway for the formation of an unexpected product through a transannular cationic cyclization. thieme-connect.com
Furthermore, computational studies have been used to understand rearrangements of related bicyclic systems, where the elucidated mechanisms have guided synthetic strategies. escholarship.org
Utility in Advanced Organic Synthesis As a Building Block
Precursors for Complex Molecular Targets and Natural Products
The bicyclo[3.3.1]nonane framework is a recurring motif in a variety of biologically active natural products. wikipedia.org Consequently, synthetic strategies targeting these molecules often feature the construction of this core structure as a pivotal step. While direct synthesis from 9-oxabicyclo[3.3.1]nonan-1-ol is one possible route, its derivatives and related cyclooctane (B165968) precursors are frequently employed to build the characteristic bridged system. researchgate.netnih.gov
The strategic importance of the bicyclo[3.3.1]nonane skeleton is prominently illustrated in the total synthesis of Garsubellin A, a meroterpene known for its ability to enhance the enzyme choline (B1196258) acetyltransferase. researchgate.netresearchgate.net Multiple synthetic approaches to Garsubellin A have focused on the stereoselective construction of its bicyclo[3.3.1]nonane core as the central challenge. researchgate.netnih.gov These syntheses showcase the utility of the scaffold as a foundational element upon which further complexity, such as fused rings and stereogenic centers, can be built. nih.gov
The table below summarizes key research findings on the synthesis of complex natural products that feature the bicyclo[3.3.1]nonane core, highlighting the strategic approaches used to construct this essential scaffold.
| Natural Product Target | Core Scaffold | Synthetic Strategy Highlight | Reference(s) |
| Garsubellin A | Bicyclo[3.3.1]nonane | Stereoselective construction via intramolecular cyclopropanation and subsequent regioselective ring opening. | nih.gov |
| Garsubellin A | Bicyclo[3.3.1]nonane | Aldol cyclization promoted by a double conjugate addition to fashion the bicyclic skeleton. | researchgate.netresearchgate.net |
| Hyperforin, Nemorosone, Clusianone | Bicyclo[3.3.1]nonan-9-one | Intramolecular acylation of a substituted cyclooctene (B146475) to form the bridged ketone system. | researchgate.net |
These examples underscore the role of the 9-oxabicyclo[3.3.1]nonane framework and its carbocyclic analogues as crucial intermediates. The development of methods to access this scaffold, often from cyclooctane derivatives, is a testament to its significance as a building block for molecules with valuable biological properties. researchgate.netnih.gov
Scaffold for Heterocyclic Systems
Beyond its role as a precursor to natural products, the rigid 9-oxabicyclo[3.3.1]nonane skeleton serves as an excellent template for the construction of other, often more elaborate, heterocyclic and polycyclic systems. Its well-defined conformational preferences allow for predictable, stereocontrolled transformations, enabling the synthesis of novel molecular architectures.
A compelling example is the use of 9-oxabicyclo[3.3.1]nonane-2,6-diene, a derivative of the parent scaffold, to construct complex, cage-like polycyclic ethers. Research has demonstrated that this diene can be transformed into novel frameworks such as dioxaadamantane and dioxatwistane. researchgate.net These transformations leverage the spatial arrangement of the double bonds within the bicyclic system to forge new intramolecular connections, resulting in intricate three-dimensional structures.
This principle of using a bicyclic framework as a scaffold extends to related systems. For instance, an analogous strategy has been employed where a 9-azabicyclo[4.2.1]nonanol derivative was used as a key intermediate in the synthesis of pyrido[3,4-b]homotropane, a complex, bridged nicotinoid. beilstein-journals.org This highlights a broader synthetic concept where the foundational bicyclic structure provides the necessary stereochemical information and structural rigidity to guide the formation of subsequent rings.
The following table details examples where the 9-oxabicyclo[3.3.1]nonane scaffold or its close derivatives are utilized as foundational structures for building new heterocyclic systems.
| Starting Scaffold | Transformation Type | Resulting Heterocyclic System | Reference(s) |
| 9-Oxabicyclo[3.3.1]nonane-2,6-diene | Intramolecular cyclization/rearrangement | Dioxaadamantane, Dioxaproadamantane, Dioxatwistane | researchgate.net |
| 4-Allyl-3,8-bis(benzyloxy)-9-oxabicyclo[3.3.1]nonan-2-ol | Oxidation followed by Grignard addition | Substituted 9-Oxabicyclo[3.3.1]nonan-2-one and corresponding vinyl alcohol | thieme-connect.com |
| (1R,2R,6R)-9-Benzyl-9-azabicyclo[4.2.1]nonan-2-ol * | Multi-step synthesis | (+)/(−)-Pyrido[3,4-b]homotropane (bridged nicotinoid) | beilstein-journals.org |
| This is a related aza-[4.2.1] bicyclic system, illustrating the broader principle. |
These studies demonstrate that this compound and its derivatives are not merely intermediates but are enabling scaffolds that provide a robust platform for the exploration of new areas of chemical space.
Advanced Chemistry of 9 Oxabicyclo 3.3.1 Nonane Derivatives and Analogues
Functionalized 9-Oxabicyclo[3.3.1]nonane Structures
The 9-oxabicyclo[3.3.1]nonane framework is a key structural motif found in a variety of natural products and serves as a versatile scaffold in synthetic organic chemistry. nih.govrsc.org The functionalization of this bicyclic ether allows for the creation of a diverse array of molecules with potential applications in medicinal chemistry and materials science. nih.gov
A notable example of a functionalized derivative is 3,8-bis(benzyloxy)-4-(2-hydroxyethyl)-9-oxabicyclo[3.3.1]nonan-2-ol . The synthesis of this complex molecule highlights the stereochemical control that can be achieved in reactions involving the 9-oxabicyclo[3.3.1]nonane core. thieme-connect.com The preparation involves a multi-step sequence, often starting from more readily available precursors. One approach involves the treatment of a precursor, 3,8-bis(benzyloxy)-4-(2-hydroxyethyl)-9-oxabicyclo[3.3.1]non-2-en-1-one, with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at 0°C. This reduction of the ketone functionality proceeds to afford the corresponding diol, 3,8-bis(benzyloxy)-4-(2-hydroxyethyl)-9-oxabicyclo[3.3.1]nonan-2-ol, in high yield. thieme-connect.com
Further functionalization of this diol is possible. For instance, selective protection of the primary alcohol can be achieved using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole, yielding 3,8-bis(benzyloxy)-4-[2-(tert-butyldimethylsiloxy)ethyl]-9-oxabicyclo[3.3.1]nonan-2-ol . thieme-connect.com This selective protection demonstrates the differential reactivity of the hydroxyl groups within the molecule, a key consideration in the synthesis of complex, polyfunctionalized compounds.
The development of stereoselective synthetic methods is crucial for accessing specific isomers of functionalized 9-oxabicyclo[3.3.1]nonanes. Organocatalytic domino reactions, for example, have been employed to construct the 3-oxabicyclo[3.3.1]nonan-2-one skeleton with excellent diastereoselectivity and high enantioselectivity. nih.gov These methods often involve a cascade of reactions, such as Michael additions and hemiacetalizations, to build the bicyclic system with precise control over the stereochemistry at multiple centers. nih.govresearchgate.net
The following table provides a summary of the key functionalized compounds discussed:
| Compound Name | Molecular Formula | Key Synthetic Step | Reference |
| 3,8-bis(benzyloxy)-4-(2-hydroxyethyl)-9-oxabicyclo[3.3.1]nonan-2-ol | C₂₄H₃₀O₅ | Reduction of a ketone precursor with NaBH₄. thieme-connect.com | thieme-connect.com |
| 3,8-bis(benzyloxy)-4-[2-(tert-butyldimethylsiloxy)ethyl]-9-oxabicyclo[3.3.1]nonan-2-ol | C₃₀H₄₄O₅Si | Selective silylation of the primary alcohol. thieme-connect.com | thieme-connect.com |
| 3-Oxabicyclo[3.3.1]nonan-2-one derivatives | Varies | Organocatalytic domino Michael-hemiacetalization-Michael reaction followed by oxidation. nih.gov | nih.gov |
Heteroanalogues
The replacement of one or more carbon atoms in the 9-oxabicyclo[3.3.1]nonane framework with other heteroatoms, such as nitrogen or sulfur, leads to a class of compounds known as heteroanalogues. These structural modifications can significantly alter the chemical and physical properties of the parent molecule, including its conformation and biological activity. nih.govrsc.org
Common examples of these heteroanalogues include:
9-Azabicyclo[3.3.1]nonanes : These compounds, where the oxygen bridge is replaced by a nitrogen atom, are prevalent in numerous bioactive compounds and are considered valuable scaffolds in drug development. organic-chemistry.orgchemicalbook.com
3-Oxabicyclo[3.3.1]nonanes : In this class, a carbon atom at the 3-position is replaced by an oxygen atom. These structures are also found in natural products and have been investigated for their potential as enzyme inhibitors. nih.govresearchgate.net
3,7-Diheterabicyclo[3.3.1]nonanes : These analogues contain two heteroatoms in the bicyclic framework, which can be the same (e.g., 3,7-diazabicyclo[3.3.1]nonane) or different (e.g., 3-oxa-7-azabicyclo[3.3.1]nonane). acs.orgresearchgate.netect-journal.kz
Synthetic Methodologies for Analogues
A variety of synthetic strategies have been developed to construct these heteroanalogues, often tailored to the specific heteroatoms being incorporated.
For 9-azabicyclo[3.3.1]nonanes , a common and practical route is the Mannich reaction. orgsyn.org This involves the condensation of a suitable amine, such as benzylamine, with glutaraldehyde (B144438) and acetonedicarboxylic acid. orgsyn.org The resulting 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can then be further modified, for example, through reduction of the ketone to an alcohol. google.com Another approach involves ruthenium-catalyzed hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives, which can provide high selectivity for the endo-alcohol isomer. google.com Radical translocation/cyclization reactions have also been employed as a novel method to access this ring system. rsc.org
The synthesis of 3-oxabicyclo[3.3.1]nonanes can be achieved through domino reactions catalyzed by modularly designed organocatalysts. nih.gov A highly stereoselective method involves the reaction of (E)-3-aryl-2-nitroprop-2-en-1-ols with (E)-7-aryl-7-oxohept-5-enals, which proceeds through a Michael-hemiacetalization-Michael cascade. nih.govresearchgate.net Other methods include indium trichloride-catalyzed reactions of aldehydes with R-(+)-limonene and gold-catalyzed cycloadditions of 1-oxo-4-oxy-5-ynes. researchgate.netacs.org
3,7-Diheterabicyclo[3.3.1]nonanes are often synthesized via a double Mannich condensation. acs.orgresearchgate.netect-journal.kz This reaction typically involves a piperidin-4-one derivative, paraformaldehyde, and a primary amine. acs.org For instance, 3,7-diazabicyclo[3.3.1]nonan-9-ones can be prepared by the condensation of a 1-substituted-4-oxopiperidine with a primary amine and formaldehyde. ect-journal.kzsemanticscholar.org Subsequent reduction of the ketone at the 9-position, for example, using the Wolff-Kishner reduction, can provide the corresponding 3,7-diazabicyclo[3.3.1]nonane. ect-journal.kzsemanticscholar.org
The following table summarizes some of the key synthetic methods for these analogues:
| Heteroanalogue | Synthetic Method | Key Reagents | Reference |
| 9-Azabicyclo[3.3.1]nonane | Mannich Reaction | Amine, glutaraldehyde, acetonedicarboxylic acid. orgsyn.org | orgsyn.org |
| 9-Azabicyclo[3.3.1]nonane | Catalytic Hydrogenation | Ruthenium complex catalyst, hydrogen gas. google.com | google.com |
| 3-Oxabicyclo[3.3.1]nonane | Domino Reaction | Modularly designed organocatalysts, nitroalkene, enal. nih.gov | nih.govresearchgate.net |
| 3,7-Diheterabicyclo[3.3.1]nonane | Double Mannich Condensation | Piperidin-4-one, paraformaldehyde, primary amine. acs.org | acs.orgresearchgate.netect-journal.kz |
Comparative Conformational Studies
The introduction of heteroatoms into the bicyclo[3.3.1]nonane skeleton significantly influences its conformational preferences. The parent bicyclo[3.3.1]nonane system generally favors a flattened chair-chair (CC) conformation. However, the presence of heteroatoms can lead to the adoption of other conformations, such as a boat-chair (BC) or a twist-boat-chair. researchgate.netresearchgate.net
In 9-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is often predominant. acs.org The orientation of substituents and the lone pair on the nitrogen atom can influence the specific geometry.
For 3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivatives, X-ray crystallography has revealed that some substituted analogues adopt a boat-chair conformation, which can be stabilized by intramolecular hydrogen bonding.
In 3,7-diheterabicyclo[3.3.1]nonanes , the conformational landscape is more complex and depends on the nature of the heteroatoms. For example, in 3,7-diazabicyclo[3.3.1]nonane derivatives, NMR studies have indicated a preference for a chair-chair conformation for both piperidine (B6355638) rings. ect-journal.kzsemanticscholar.org However, when the heteroatoms are larger, such as sulfur or selenium, lone pair-lone pair repulsions can destabilize the chair-chair conformation, leading to a greater population of the boat-chair conformer. nih.govrsc.org This is sometimes referred to as the "hockey sticks" effect. nih.govrsc.org For instance, 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane are rich in their boat-chair conformers. nih.govrsc.org In contrast, some sulfur-containing analogues have been found to adopt a boat-chair conformation for the nitrogen-containing ring and a chair conformation for the sulfur-containing ring. tandfonline.com
The conformational preferences of these heteroanalogues are summarized in the table below:
| Heteroanalogue | Predominant Conformation | Influencing Factors | Reference |
| 9-Azabicyclo[3.3.1]nonane | Twin-chair | Substituent orientation, nitrogen lone pair. | acs.org |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | Boat-chair (in some derivatives) | Intramolecular hydrogen bonding. | |
| 3,7-Diazabicyclo[3.3.1]nonane | Chair-chair | --- | ect-journal.kzsemanticscholar.org |
| 3,7-Dithiabicyclo[3.3.1]nonane | Boat-chair | Lone pair-lone pair repulsion. nih.govrsc.org | nih.govrsc.org |
| 3-Thia-7-azabicyclo[3.3.1]nonan-9-one | Boat (N-ring) - Chair (S-ring) | --- | tandfonline.com |
Current Research Challenges and Future Directions
Development of Novel Stereoselective Methodologies
A primary challenge in the synthesis of derivatives of 9-Oxabicyclo[3.3.1]nonan-1-ol is the precise control of stereochemistry. The assembly of such bicyclic molecules, especially those with multiple contiguous stereogenic centers, remains a difficult task. nih.gov The development of stereoselective synthetic methods is crucial, as the biological activity and material properties of the resulting compounds are often dependent on their specific three-dimensional arrangement.
Current research efforts are focused on several promising avenues:
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules. For related oxabicyclo[3.3.1]nonane systems, modularly designed organocatalysts have been used to achieve high stereoselectivity in domino reactions, which build complex cyclic systems in a single step. nih.gov Future work will likely involve adapting these catalysts for the stereoselective synthesis of this compound and its derivatives.
Metal-Catalyzed Reactions: Transition metal catalysis offers another robust approach. Gold-catalyzed stereoselective synthesis of 9-Oxabicyclo[3.3.1]nona-4,7-dienes has been reported, demonstrating the potential of metal catalysts to control the formation of this bicyclic core. acs.org Further exploration of different metal catalysts and ligand systems is a key area of future research.
Substrate Control: The inherent structure of the starting materials can be used to direct the stereochemical outcome of a reaction. For instance, the cyclization of substrates like 4-cycloocten-1-ol can lead to the formation of the 9-oxabicyclo[3.3.1]nonane skeleton, and controlling the geometry of this precursor is essential for achieving the desired stereoisomer. beilstein-journals.orgbeilstein-journals.org
The ultimate goal is to develop general and reliable routes that provide access to a wide variety of polysubstituted bicyclo[3.3.1]nonane derivatives with predictable and high levels of stereocontrol. ucl.ac.uk
Exploration of Undiscovered Reactivity Pathways
The reactivity of this compound is largely governed by the interplay between the ether bridge and the bridgehead alcohol. The hydroxyl group at the C1 position significantly influences the molecule's chemical behavior, promoting intramolecular hydrogen bonding which can affect reactivity at other sites. While foundational reactions like oxidation and reduction are known for related ketones, a full understanding of the reactivity pathways for the 1-ol derivative is still incomplete.
Future research will likely focus on:
Conformation-Reactivity Relationships: The bicyclo[3.3.1]nonane system can exist in different conformations, such as the chair-chair or boat-chair forms. The preferred conformation, which can be influenced by substituents, directly impacts the accessibility of reactive sites and, therefore, the reaction pathways. rsc.org Investigating these relationships is crucial for predicting and controlling chemical transformations.
Ring-Opening and Rearrangement Reactions: The inherent strain in the bicyclic system could be exploited in ring-opening or rearrangement reactions to generate novel and complex molecular scaffolds. Understanding the conditions that trigger such transformations is an area ripe for exploration.
Bridgehead Reactivity: Reactions involving the bridgehead C-O-C ether linkage are of particular interest. Exploring reactions that selectively cleave or modify this bridge could provide access to unique molecular structures that are otherwise difficult to synthesize.
A deeper understanding of these reactivity pathways will expand the synthetic toolbox available to chemists and enable the use of this compound as a versatile building block.
Advanced Computational Modeling for Complex Interactions
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that are often difficult to obtain through experiments alone. frontiersin.org For complex systems like this compound, computational modeling is essential for understanding its structure, stability, and reactivity. numberanalytics.com
Future directions in this area include:
Predicting Synthesis and Reactivity: The use of computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can help predict the outcomes of reactions and optimize synthesis conditions. frontiersin.orgugent.be This can accelerate the development of new synthetic methodologies and reduce the need for extensive empirical screening.
Modeling Biological Interactions: For derivatives of this compound with potential biological activity, molecular docking and other computational techniques can be used to model their interactions with biological targets like enzymes and receptors. tandfonline.comumpr.ac.id This aids in understanding their mechanism of action and in the rational design of more potent and selective compounds.
Understanding Stereoselectivity: Computational studies can elucidate the origins of stereoselectivity in asymmetric reactions by modeling the transition states of different stereochemical pathways. mdpi.com This knowledge is vital for the rational design of more effective chiral catalysts.
The synergy between computational modeling and experimental work is expected to be a major driver of innovation in the study of bicyclic compounds. numberanalytics.com
Expanding Synthetic Utility for Novel Molecular Architectures
The rigid, three-dimensional scaffold of this compound makes it an attractive building block for the synthesis of novel and complex molecules. The bicyclo[3.3.1]nonane core is a key structural feature in many biologically active natural products, such as the polyprenylated acylphloroglucinols (PPAPs). nih.govucl.ac.uk
Key areas for future expansion are:
Natural Product Synthesis: The use of this compound and its derivatives as precursors in the total synthesis of complex natural products remains a significant goal. rsc.org
Medicinal Chemistry: The bicyclic framework can serve as a bioisostere for planar aromatic rings, offering a way to improve the physicochemical properties (e.g., solubility, metabolic stability) of drug candidates. d-nb.info Incorporating this scaffold into known biologically active molecules is a promising strategy for drug discovery. numberanalytics.com
Materials Science: The unique topology of bicyclic compounds can be exploited in the design of new materials with specific properties, such as conductivity or optical activity. numberanalytics.com
The development of efficient synthetic routes to functionalized this compound derivatives will undoubtedly expand their application in creating novel molecular architectures with diverse functions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 9-oxabicyclo[3.3.1]nonan-1-ol, and how can reaction progress be monitored?
- Methodological Answer : The synthesis of bicyclic ethers like 9-oxabicyclo[3.3.1]nonane derivatives often involves elimination reactions. For example, heating endo,endo-2,6-diiodo-9-oxabicyclo[3.3.1]nonane with KOH in dry methanol at 150°C for 4 days achieves HI elimination. Reaction progress is monitored via 1H NMR integration (e.g., tracking ratios of starting material, intermediates, and product) . Key parameters include temperature control, solvent selection (anhydrous methanol), and extended reaction times to maximize yield.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Methodological Answer : 1H and 13C NMR are critical for assigning stereochemistry and confirming bridgehead positions. Coupling constants (e.g., values) derived from X-ray data help validate assignments. For example, exo vs. endo configurations are distinguished by chemical shift differences (~0.5 ppm) in bridgehead protons due to ring strain variations . Solid-state 13C CP MAS NMR further resolves dynamic behavior in crystalline phases .
Q. What are the standard protocols for crystallographic characterization of bicyclic ethers?
- Methodological Answer : Single-crystal X-ray diffraction using a Bruker-Nonius KappaCCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is standard. Structures are solved via SHELXS-97/SHELXL-97, with anisotropic thermal parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model. Data processing via WINGX and geometry validation with PARST97 ensure accuracy .
Advanced Research Questions
Q. How do substituents influence the mass spectrometric fragmentation patterns of 9-oxabicyclo[3.3.1]nonane derivatives?
- Methodological Answer : Electron ionization (EI) mass spectrometry reveals fragmentation pathways. For 1-alkoxy-9-oxabicyclo[3.3.1]nonanes, the base peak corresponds to alkyl-oxonium ions (e.g., m/z 74 for methyl ethers). Unlike azabicyclo analogs, oxabicyclo derivatives show weak signals for terminal oxa ions (m/z 99–116), indicating reduced stability of oxygen-containing fragments . Comparative studies with azabicyclo systems highlight electronic and steric effects on fragmentation .
Q. What computational methods are used to study the equilibrium between hydroxycycloalkanones and oxabicyclohemiacetals?
- Methodological Answer : Ab initio calculations (e.g., Gaussian or ORCA) model the energy profiles of keto-hemiacetal equilibria. For 5-hydroxycyclooctanone and this compound, Gibbs free energy differences determine the favored species. Experimental validation involves NMR titration in deuterated solvents to quantify equilibrium constants .
Q. How does stereochemistry affect the reactivity of this compound in allylic bromination?
- Methodological Answer : Reactivity is stereoelectronically controlled. Allylic bromination with N-bromosuccinimide (NBS) and NaSO or benzoyl peroxide favors exo-oriented hydrogen abstraction due to reduced steric hindrance. Single-crystal studies of dibromo derivatives confirm allylic Br placement, while vinylic bromination requires radical stabilization . Competing pathways (kinetic vs. thermodynamic control) are assessed via product ratios under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
